molecular formula C17H26N2O5 B2420004 Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate CAS No. 2241141-26-2

Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate

Cat. No.: B2420004
CAS No.: 2241141-26-2
M. Wt: 338.404
InChI Key: BFBCUGSHQGTREY-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.404. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)23-14(21)18-10-11-7-8-12(13(20)9-11)19-15(22)24-17(4,5)6/h7-9,20H,10H2,1-6H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBCUGSHQGTREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxy group, and an amino acid derivative, contributing to its diverse interactions within biological systems.

  • Molecular Formula : C14H25N2O5
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 177899-21-7

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in processes such as neurotransmission and amyloid-beta peptide aggregation, which is implicated in Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect astrocytes from neurotoxic effects induced by amyloid-beta peptides. The mechanism involves the reduction of inflammatory markers such as TNF-α and free radicals .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that related carbamate derivatives may also exhibit cytotoxic properties against various cancer cell lines, indicating potential applications in cancer therapy .

Study 1: Neuroprotective Properties

A study investigated the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. Results indicated a moderate protective effect against cell death, attributed to the compound's ability to reduce oxidative stress and inflammation .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory activity of the compound. It demonstrated that the compound could effectively inhibit AChE, leading to increased levels of acetylcholine in neuronal synapses, which may enhance cognitive function .

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits AChE and β-secretase; reduces amyloid aggregation
NeuroprotectionProtects astrocytes from amyloid-beta toxicity
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₉N₃O₅
  • Molecular Weight : 365.44 g/mol
  • IUPAC Name : Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate

The compound features a tert-butyl group, a hydroxyl group, and an amide linkage, contributing to its unique chemical behavior and biological activity.

Research has indicated that this compound exhibits significant biological activities, particularly in anti-inflammatory and neuroprotective contexts.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related tert-butyl carbamate derivatives. Compounds were tested using the carrageenan-induced rat paw edema model, showing promising results in inhibiting inflammation:

Compound% InhibitionTime (h)
4a54.2399
4i39.02112

These findings suggest that derivatives of this compound may have therapeutic potential in treating inflammatory conditions .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against Alzheimer's disease. Key findings from in vitro studies include:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability

These results indicate that the compound may inhibit critical enzymes involved in amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro experiments demonstrated that this compound significantly improved cell viability in astrocytes exposed to amyloid beta peptide (Aβ 1-42). This suggests its potential protective role against neurotoxic agents .

In Vivo Studies

In vivo assessments using a scopolamine-induced model of Alzheimer's disease showed that while the compound reduced oxidative stress markers (malondialdehyde levels), its overall cognitive enhancement was not statistically significant compared to established treatments like galantamine .

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